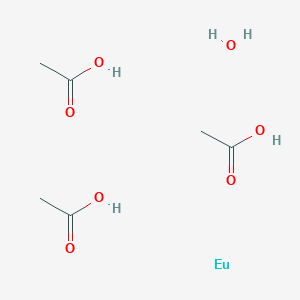

acetic acid;europium;hydrate

CAS No.:

Cat. No.: VC16682665

Molecular Formula: C6H14EuO7

Molecular Weight: 350.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14EuO7 |

|---|---|

| Molecular Weight | 350.14 g/mol |

| IUPAC Name | acetic acid;europium;hydrate |

| Standard InChI | InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

| Standard InChI Key | RWVNKGWAXJFQSB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |

Introduction

Chemical Structure and Composition

Molecular Formula and Hydration States

Europium(III) acetate hydrate is a coordination polymer with the general formula , where varies depending on hydration. The anhydrous form () crystallizes in a monoclinic system with space group , lattice parameters , , , and . The sesquihydrate () adopts a distinct monoclinic structure (space group ) with parameters , , , and .

Table 1: Crystallographic Parameters of Europium(III) Acetate Hydrates

| Form | Space Group | ||||

|---|---|---|---|---|---|

| Anhydrous | 1126.0(3) | 2900.5(6) | 799.1(2) | 132.03(2) | |

| Sesquihydrate | 1608.7(2) | 1665.6(2) | 839.1(1) | 115.75(9) |

Coordination Geometry

In the anhydrous form, each europium(III) ion is coordinated by eight oxygen atoms from six acetate ligands, forming a distorted square antiprismatic geometry . The sesquihydrate incorporates water molecules into its lattice, with one water molecule directly coordinated to europium and two occupying interstitial sites . The hydrogendiacetate variant, , features bridging acetate ligands and hydrogen-bonded water networks, enhancing structural stability .

Synthesis and Preparation

Direct Oxidation of Europium Metal

Anhydrous europium(III) acetate is synthesized by reacting europium metal with glacial acetic acid at 130°C in sealed ampoules:

This method yields colorless single crystals suitable for X-ray diffraction analysis .

Reaction of Europium Oxide with Acetic Acid

Alternative synthesis involves stirring europium(III) oxide () with excess acetic acid under heating:

The solution is diluted and crystallized to obtain hydrated forms .

Physical Properties

Thermal Stability

The tetrahydrate () undergoes six-stage decomposition in air:

-

135°C: Loss of three water molecules.

-

170°C: Partial dehydration to hemihydrate.

-

210°C: Formation of anhydrous acetate.

-

310°C: Decomposition to europium oxyacetate ().

-

390°C: Conversion to basic carbonate ().

Table 2: Thermal Decomposition Stages of Europium(III) Acetate Tetrahydrate

| Stage | Temperature (°C) | Product |

|---|---|---|

| 1 | 135 | |

| 2 | 170 | |

| 3 | 210 | Anhydrous |

| 4 | 310 | |

| 5 | 390 | |

| 6 | 670 |

Thermodynamic Data

The heat capacity of anhydrous europium(III) acetate at 280 K is . The sesquihydrate exhibits a melting point above 300°C (with decomposition) and a specific gravity of approximately 2.0 .

Chemical Properties

Electrochemical Reduction

Dissolving europium(III) acetate in water acidified with acetic acid allows electrochemical reduction to divalent europium complexes:

This reaction is critical for synthesizing europium(II)-based phosphors .

Solubility and Complexation

The compound is soluble in water and polar organic solvents. Excess glacial acetic acid promotes crystallization of the hydrogendiacetate species , which exhibits enhanced stability due to hydrogen bonding .

| Parameter | Value |

|---|---|

| Health Hazard | 2 (Moderate) |

| Flammability | 1 (Low) |

| Reactivity | 0 (Minimal) |

| Recommended PPE | Gloves, goggles, ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume